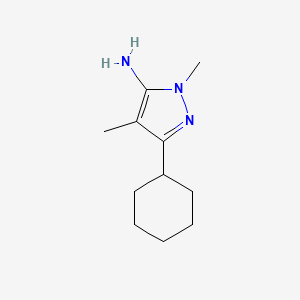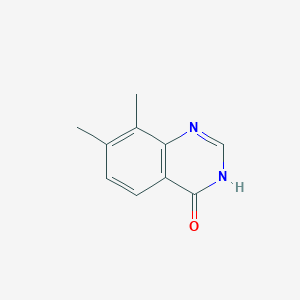
2-(1-Amino-3-methoxycyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-3-methoxycyclobutyl)acetic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a cyclobutyl derivative with an amino and methoxy functional group attached to the cyclobutane ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methoxycyclobutyl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-3-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-3-methoxycyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-3-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(1-Amino-3-methoxycyclobutyl)acetic acid include other cyclobutyl derivatives with different functional groups, such as:
- 2-(1-Amino-3-hydroxycyclobutyl)acetic acid
- 2-(1-Amino-3-chlorocyclobutyl)acetic acid
- 2-(1-Amino-3-ethoxycyclobutyl)acetic acid
Uniqueness
What sets this compound apart is its specific combination of amino and methoxy groups on the cyclobutane ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-(1-amino-3-methoxycyclobutyl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-5-2-7(8,3-5)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
SMGQVERZJNJBCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306307.png)
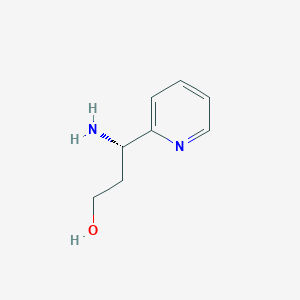
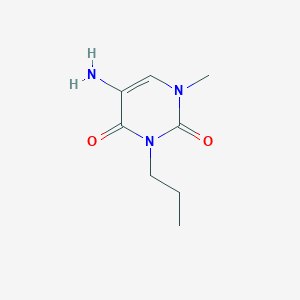
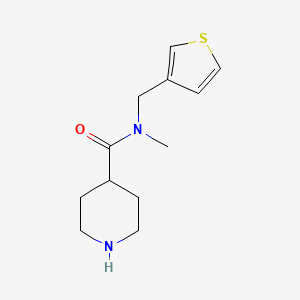
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13306329.png)
![N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine](/img/structure/B13306333.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)
![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
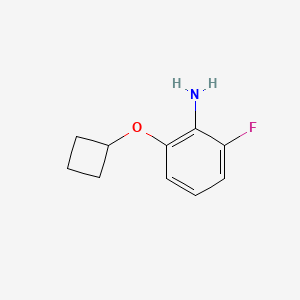
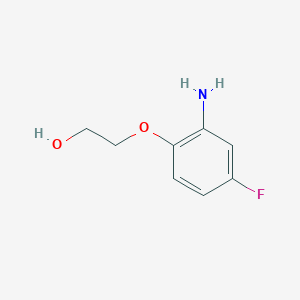
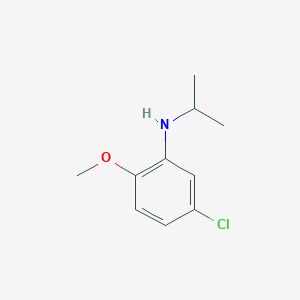
![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
